1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Description
1-(3-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a polycyclic heteroaromatic compound featuring a benzo[f]quinolin-3(2H)-one core substituted with a 3-nitrophenyl group at the 1-position.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-16(13-5-3-6-14(10-13)21(23)24)19-15-7-2-1-4-12(15)8-9-17(19)20-18/h1-10,16H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQVGXMYCRFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable phenyl derivative, followed by cyclization with a quinoline precursor. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenyl derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential as an anti-cancer agent, antimicrobial compound, and in other therapeutic areas.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s nitro group may lower synthetic yields compared to non-electron-withdrawing substituents due to steric hindrance or side reactions during cyclization.
- Catalytic methods (e.g., palladium-based systems) show higher efficiency for related amide-fused heterocycles .
Spectroscopic and Physicochemical Properties
NMR Chemical Shifts (¹H and ¹³C)
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|
| 1,4-Dihydrobenzo[f]quinolin-3(2H)-one (2l) | 2.90–2.47 (m, 2H), 3.48 (s, 3H) | Not explicitly reported |
| 7-(Trifluoromethyl)-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (2d) | 4.62 (s, 2H), 7.24–7.31 (m, 3H) | 70.1, 123.9 (q), 171.6 |
| Target Compound (Predicted) | ~8.0–8.5 (aromatic H near -NO₂) | ~150 (C-NO₂), ~170 (C=O) |
Biological Activity
1-(3-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anticancer, antimicrobial, and cardioprotective properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H14N2O3, with a molecular weight of 318.33 g/mol. The structure features a fused ring system that enhances its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O3 |
| Molecular Weight | 318.33 g/mol |
| InChI Key | OULQVGXMYCRFAL-UHFFFAOYSA-N |
| SpectraBase ID | IY1SpeJne90 |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of key signaling pathways.
Case Study: Doxorubicin-Induced Cardiotoxicity Model
In a study evaluating its cardioprotective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, certain derivatives of this compound demonstrated enhanced cell viability and reduced oxidative stress. The best-performing derivatives maintained cell viability rates above 80% when co-treated with doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal pathogens. Its structure allows it to interact with microbial targets effectively.
Cardioprotective Effects
The cardioprotective properties are particularly noteworthy. Derivatives of this compound have been found to mitigate the cardiotoxic effects associated with chemotherapy agents like doxorubicin. The mechanism involves antioxidant activity and inhibition of apoptosis in cardiomyocytes.
Inhibition of Key Enzymes
The compound has shown activity against multiple targets such as:
- CK2 (Casein Kinase II)
- XIAP (X-linked Inhibitor of Apoptosis Protein)
- α-glucosidase
- B-RAF (B-Raf proto-oncogene)
- PKC (Protein Kinase C)
These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further medicinal chemistry explorations .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
